molecular formula C4H11O3P B172660 Isopropyl methylphosphonate CAS No. 133415-68-6

Isopropyl methylphosphonate

Cat. No. B172660
M. Wt: 138.1 g/mol
InChI Key: GHZKGHQGPXBWSN-UHFFFAOYSA-N
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Description

Isopropyl methylphosphonate is a chemical compound that is often associated with the production of Sarin, a nerve gas . It is a by-product resulting from the manufacture of Sarin .


Synthesis Analysis

The synthesis of Isopropyl methylphosphonate involves various methods. One such method is the use of anion exchange chromatography and detection by electrospray ionization coupled to tandem mass spectrometry (IC-ESI-MS/MS) . Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation .


Molecular Structure Analysis

The molecular formula of Isopropyl methylphosphonate is C4H11O3P . Its average mass is 152.129 Da and its monoisotopic mass is 152.060226 Da .


Chemical Reactions Analysis

Isopropyl methylphosphonate undergoes various chemical reactions. For instance, it can be converted to isopropyl methylphosphonic acid (IMPA) when it enters the body . It also undergoes significant partitioning to the solid phase during wastewater treatment and in natural water bodies .


Physical And Chemical Properties Analysis

Isopropyl methylphosphonate has a refractive index of 1.422 . It has a boiling point of 93 °C at 0.2 mmHg and a density of 1.087 g/mL at 25 °C .

Scientific Research Applications

Decomposition Behavior and Pyrolysis Studies

Isopropyl methylphosphonate (IMP) is a key component in the study of the decomposition behavior of organophosphorus chemical warfare nerve agents. Research has focused on its pyrolysis, revealing that IMP decomposes into various products like propylene and methylphosphonic acid under specific conditions. These findings are crucial for understanding the thermal decomposition mechanisms of nerve agents and developing effective countermeasures (Zegers & Fisher, 1998).

Chemical Warfare Agent Degradation

The potential of magnesium oxide and hydroxide surfaces to degrade organophosphorus substances, including IMP, has been studied using theoretical-computational methods. This research is vital for developing methods to counteract the effects of neurotoxic agents like sarin, of which IMP is a degradation product. The insights gained could lead to practical applications in defense against chemical warfare agents (Alvim et al., 2014).

Forensic Analysis in Toxicology

IMP's role in toxicology is highlighted in studies like the detection of sarin hydrolysis products in formalin-fixed brain tissues of victims of the Tokyo subway terrorist attack. This research underscores the significance of IMP in forensic toxicology, aiding in the diagnosis of poisoning by highly toxic agents (Matsuda et al., 1998).

Interaction with Metal Halides

Studies have shown that the interaction of IMP with trivalent and tetravalent metal chlorides results in the formation of various metal complexes. This research is significant for understanding the chemical properties of IMP and its potential applications in the field of inorganic chemistry (Mikulski et al., 1969).

Quantitative Analysis in Biological Monitoring

IMP is a key compound in the quantitative analysis of nerve agent degradation products. Its measurement in biological systems, such as in minipig plasma, provides essential data for understanding the metabolic pathways and elimination processes of nerve agents in living organisms (Evans et al., 2008).

Biodegradation Research

The biodegradation of IMP, particularly its transformation by microbial consortia, is a critical area of research. This knowledge contributes to the development of biotechnological methods for the destruction of nerve agents like Sarin, enhancing environmental safety and compliance with international chemical weapons conventions (Zhang et al., 1999).

Safety And Hazards

Isopropyl methylphosphonate is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

methyl(propan-2-yloxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZKGHQGPXBWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024158
Record name Isopropyl methylphosphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl methylphosphonate

CAS RN

1832-54-8, 4546-11-6, 11086-88-7, 24975-09-5, 24975-04-0, 25040-35-1, 26272-48-0
Record name Isopropyl methylphosphonate
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Record name Isopropyl methylphosphonic acid
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Record name Phosphonic acid, methyl-, monopropyl ester
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Record name Isopropyl methylphosphonic acid
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Record name ISOPROPYL METHYLPHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
400
Citations
EJP Zegers, EM Fisher - Combustion and flame, 1998 - Elsevier
… Isopropyl methylphosphonate (IMP), which we observe among the decomposition products of DIMP, has been observed as a liquid-phase decomposition product of GB as well [5]. No …
Number of citations: 72 www.sciencedirect.com
GA Sega, BA Tomkins, WH Griest… - … Science & Health Part A, 1998 - Taylor & Francis
The half‐life of di‐isopropyl methylphosphonate (DIMP) in ground water at 10C was estimated to be 500 years with a 95% confidence interval of 447 to 559 years from measurements of …
Number of citations: 5 www.tandfonline.com
OP Korobeinichev, AA Chernov… - … Journal of Chemical …, 2002 - Wiley Online Library
… The destruction products such as isopropyl methylphosphonate, methylphosphonic acid, and orthophosphoric acid were found on the reactor walls. The dependence of the extent of the …
Number of citations: 14 onlinelibrary.wiley.com
B Yuan, H Eilers - Combustion and flame, 2019 - Elsevier
… We observe propene, isopropyl methylphosphonate (IMP), and methylphosphonic acid (MPA) as final decomposition products. In addition, we identify 2-propanol in the early phase of …
Number of citations: 15 www.sciencedirect.com
JJ Kokalas, DN Kramer, F Block, R Levin - Spectroscopy Letters, 1969 - Taylor & Francis
The literature contains few references to the reactions of phosphonate esters with iron salts. Guilbault et al. recently studied the infrared spectrs of diisopropyl methylphosphonate (DIMP…
Number of citations: 23 www.tandfonline.com
PJR Bryant, AH Ford-Moore, BJ Perry… - Journal of the …, 1960 - pubs.rsc.org
… In the first, di-isopropyl methylphosphonate * (I) with carbonyl chloride yielded isopropyl … A stream of carbonyl chloride was passed into di-isopropyl methylphosphonate (I) (270 g.) …
Number of citations: 44 pubs.rsc.org
H Ohta, T Ohmori, S Suzuki, H Ikegaya… - Pharmaceutical …, 2006 - Springer
… We have already reported a preparation method for sarin-exposed human erythrocytes by using bis(isopropyl methylphosphonate; BIMP) instead of extremely dangerous sarin itself (4). …
Number of citations: 43 link.springer.com
RS Thompson, MR Brann, EH Purdy… - The Journal of …, 2019 - ACS Publications
… of propene, ethylene, acetylene, as well as contributions from unreacted DIMP or other partially decomposed organophosphonate fragments such as isopropyl methylphosphonate (IMP)…
Number of citations: 14 pubs.acs.org
A Vasudevan, EI Senyurt, M Schoenitz… - Journal of Hazardous …, 2023 - Elsevier
… The forming condensed compounds can include known decomposition products of DIMP, ie, isopropyl methylphosphonate (IMP), methylphosphonic acid (MPA), and methyl(oxo)…
Number of citations: 4 www.sciencedirect.com
DN Tripathi, KS Pandey, A Bhattacharya… - Analytical …, 1992 - ACS Publications
… lead to a peak at m/z 999,10 whereas MPA and other intermediates like isopropyl methylphosphonate (IMPA) and 1,2,2-trimethylpropyl methylphosphonate (TMPA), if present, give a …
Number of citations: 9 pubs.acs.org

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